molecular formula C20H24N4S B2957487 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea CAS No. 850933-69-6

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea

Cat. No.: B2957487
CAS No.: 850933-69-6
M. Wt: 352.5
InChI Key: ZAKZFWGRSMGHAJ-UHFFFAOYSA-N
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Description

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of an indole ring, a pyridine ring, and a thiourea functional group

Preparation Methods

The synthesis of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The starting material, 2,5-dimethylindole, undergoes alkylation with an appropriate alkyl halide to form the 2-(2,5-dimethyl-1H-indol-3-yl)ethyl intermediate.

    Pyridine Derivative Preparation: Pyridine-3-carboxaldehyde is reacted with methylamine to form the pyridin-3-ylmethylamine derivative.

    Thiourea Formation: The final step involves the reaction of the indole and pyridine derivatives with thiourea under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The indole and pyridine rings allow the compound to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The thiourea group can form hydrogen bonds and interact with metal ions, further influencing its biological activity.

Comparison with Similar Compounds

Similar compounds to 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea include:

    1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-3-ylmethyl)thiourea: This compound has a phenethyl group instead of a methyl group, which may alter its chemical and biological properties.

    1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methyl-1-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4S/c1-14-6-7-19-18(11-14)17(15(2)23-19)8-10-24(20(25)21-3)13-16-5-4-9-22-12-16/h4-7,9,11-12,23H,8,10,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKZFWGRSMGHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CN=CC=C3)C(=S)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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